Naphthalene Regioisomeric Divergence: 1-Naphthyl (CAS 652155-29-8) vs. 2-Naphthyl (CAS 652155-30-1) Structural Comparison
CAS 652155-29-8 (1-naphthyl) and CAS 652155-30-1 (2-naphthyl) are positional isomers differing exclusively in the point of attachment of the naphthalene ring to the propyl linker. In 1-naphthyl substitution, the naphthalene ring extends orthogonally from the chiral center at C-1, creating a sterically congested environment that restricts rotational freedom of the sulfonamide NH group. In contrast, 2-naphthyl substitution presents a more elongated, less sterically hindered geometry . As precedent, in naphthalene-1-sulfonamide FABP4 inhibitors, the 1-sulfonamide orientation was critical for hydrogen-bond formation with Arg126 and Tyr128 in the binding pocket, a geometry not accessible to 2-substituted isomers [1].
| Evidence Dimension | Naphthalene attachment position (steric and spatial geometry) |
|---|---|
| Target Compound Data | 1-naphthyl attached at C-1 of propyl linker (CAS 652155-29-8); naphthalene ortho-fused orientation creates perpendicular steric bulk relative to sulfonamide plane |
| Comparator Or Baseline | 2-naphthyl attached at C-1 of propyl linker (CAS 652155-30-1); naphthalene para-fused orientation extends linearly, producing distinct spatial topology |
| Quantified Difference | Qualitative difference in molecular shape; computed properties (MW, XLogP, HBD/HBA, rotatable bonds) are identical between isomers, but spatial arrangement differs fundamentally. |
| Conditions | Computational structural analysis; comparative precedent from naphthalene-1-sulfonamide FABP4 inhibitor series [1] |
Why This Matters
For target-based screening, the 1-naphthyl geometry may access binding pockets incompatible with the 2-naphthyl isomer, making explicit structural confirmation of the correct regioisomer essential for reproducible pharmacology.
- [1] Gao, D.D., Dou, H.X., Su, H.X., et al. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. European Journal of Medicinal Chemistry, 2019, 170, 44-59. View Source
